3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-
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Overview
Description
4,6-Dimethyl-2,7-diphenyl-2H-pyrazolo[3,4-b]pyridin-3(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2,7-diphenyl-2H-pyrazolo[3,4-b]pyridin-3(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2,7-diphenyl-2H-pyrazolo[3,4-b]pyridin-3(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,7-diphenyl-2H-pyrazolo[3,4-b]pyridin-3(7H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit key enzymes or receptors involved in disease progression. The presence of phenyl and methyl groups can enhance its binding affinity and specificity towards these targets, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyrrole ring instead of a pyrazole ring, resulting in different reactivity and applications.
Uniqueness
The presence of both methyl and phenyl groups at strategic positions enhances its stability, reactivity, and bioactivity compared to other similar compounds .
Properties
CAS No. |
113696-38-1 |
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Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4,6-dimethyl-2,7-diphenylpyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C20H17N3O/c1-14-13-15(2)22(16-9-5-3-6-10-16)19-18(14)20(24)23(21-19)17-11-7-4-8-12-17/h3-13H,1-2H3 |
InChI Key |
LUIUYGXMWCAILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=O)C3=CC=CC=C3)N1C4=CC=CC=C4)C |
Origin of Product |
United States |
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